1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine

Catalog No.
S526520
CAS No.
4004-05-1
M.F
C41H78NO8P
M. Wt
744.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine

CAS Number

4004-05-1

Product Name

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine

IUPAC Name

2-azaniumylethyl [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate

Molecular Formula

C41H78NO8P

Molecular Weight

744.0 g/mol

InChI

InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18-/t39-/m1/s1

InChI Key

MWRBNPKJOOWZPW-NYVOMTAGSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC

Solubility

Soluble in DMSO

Synonyms

1,2-dielaidoylphosphatidylethanolamine, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, 1,2-dioleoylglycero-3-phosphoethanolamine, 1,2-dioleoylphosphatidylethanolamine, 1,2-DOPE, 1-2-di-(9-octadecenoyl)-sn-glycero-3-phosphoethethanolamine, 1-2-DOPE, dioleoyl cephalin, Lipofectin

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC

Description

The exact mass of the compound 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine is 743.5465 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylethanolamines - Supplementary Records. It belongs to the ontological category of 1,2-diacyl-sn-glycero-3-phosphoethanolamine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphoethanolamines [GP02] -> Diacylglycerophosphoethanolamines [GP0201]. However, this does not mean our product can be used or applied in the same or a similar way.

DOPE as a Component of Liposomes

One of the primary applications of DOPE lies in its ability to form liposomes. Liposomes are microscopic spheres composed of phospholipid bilayers that mimic the structure of cell membranes. By incorporating DOPE with other phospholipids, researchers can create liposomes with specific functionalities for various purposes [].

For instance, DOPE can be combined with cationic (positively charged) phospholipids to create liposomes for gene delivery. The positive charge on the cationic phospholipids facilitates the attachment of DNA molecules to the liposome surface. DOPE, with its neutral charge and fusogenic properties (ability to fuse with membranes), promotes the fusion of the liposome with the cell membrane, enabling the delivery of DNA into the cell [, ].

DOPE in Membrane Studies

DOPE's resemblance to naturally occurring phospholipids in cell membranes makes it a suitable model for studying membrane structure and function. Researchers can incorporate DOPE into artificial membranes to investigate various aspects of membrane dynamics, such as protein-lipid interactions and the influence of different factors on membrane fluidity [].

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine is a neutral phospholipid that plays a crucial role in various biological and chemical processes. It is characterized by its molecular formula C41H78NO8PC_{41}H_{78}NO_8P and a molecular weight of 744.05 g/mol. This compound is primarily utilized for its ability to form liposomes, which are spherical vesicles composed of phospholipid bilayers that mimic the structure of biological membranes. The compound's structure includes two oleoyl fatty acids at the sn-1 and sn-2 positions, making it an important component in membrane biology and biochemistry .

DOPE's primary mechanism of action in research lies in its ability to form liposomes. These spherical structures mimic natural cell membranes and can be used for various purposes:

  • Drug delivery: Liposomes made with DOPE can encapsulate drugs and deliver them to specific cells or tissues [].
  • Gene therapy: DOPE-based liposomes can be used to transport genetic material (DNA or RNA) into cells for therapeutic purposes.
  • Membrane biophysics studies: DOPE liposomes serve as model systems to study membrane structure, dynamics, and interactions with other molecules.

DOPE is generally considered non-toxic at research concentrations []. However, it's essential to handle it with caution due to the following:

  • Potential irritation: DOPE may irritate skin and eyes upon contact [].
  • Organic solvent hazards: Solvents used for DOPE (chloroform, methanol) are flammable and require appropriate handling procedures.

The synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine typically involves the reaction between cytidine diphosphate ethanolamine and diacylglycerol, leading to the formation of phosphatidylethanolamine. This process is significant in cellular membrane formation and dynamics. The compound exhibits sensitivity to pH changes; at acidic pH, it forms inverted hexagonal micelles, while at alkaline pH, it transitions to spherical micelles .

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine has been shown to facilitate various biological activities, particularly in gene delivery systems. Its neutral charge and fusogenic properties enable it to promote the fusion of liposomes with cell membranes, thereby enhancing the uptake of genetic material into cells. Additionally, it serves as a model for studying membrane dynamics due to its structural similarity to naturally occurring phospholipids found in cell membranes .

The synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine can be achieved through several methods:

  • Chemical Synthesis: This involves the direct reaction of oleoyl chloride with ethanolamine in the presence of a suitable solvent.
  • Enzymatic Synthesis: Utilizing specific enzymes such as phospholipases can facilitate the incorporation of fatty acids into glycerol backbones.
  • Lipid Extraction: Isolation from natural sources where phosphatidylethanolamine is abundant can also be employed.

These methods allow for the production of high-purity 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine suitable for research and application purposes .

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine has diverse applications across various fields:

  • Gene Delivery: It is widely used in liposome formulations for non-viral gene delivery systems due to its ability to enhance cellular uptake.
  • Vaccine Development: The compound can be utilized in vaccine formulations to improve immune response by facilitating antigen presentation.
  • Membrane Studies: Researchers use it as a model compound to study lipid bilayer properties and membrane dynamics .

Research indicates that 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine interacts effectively with cationic lipids to form stable liposome structures. These interactions are critical for applications in drug delivery systems where enhanced cellular uptake is desired. Studies have shown that combining this phospholipid with cationic lipids significantly increases the efficiency of DNA transfection .

Several compounds share structural similarities with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine. Below is a comparison highlighting its uniqueness:

Compound NameFatty Acid CompositionChargeUnique Features
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolaminePalmitic acid (C16)NeutralHigher melting point; used in solid lipid formulations
1,2-Distearoyl-sn-glycero-3-phosphoethanolamineStearic acid (C18)NeutralMore rigid structure; enhances membrane stability
1,2-Dioleyl-sn-glycero-3-phosphocholineOleic acid (C18)CationicPositively charged; used in gene delivery applications
1,2-Dioctadecanoyl-sn-glycero-3-phosphoethanolamineOleic acid (C18)NeutralHigh fluidity; suitable for studying membrane dynamics

The unique aspect of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine lies in its dual oleoyl chains which provide optimal fluidity and fusogenic properties, making it particularly effective for applications involving membrane fusion and gene delivery .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

12.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

743.54650544 g/mol

Monoisotopic Mass

743.54650544 g/mol

Heavy Atom Count

51

Appearance

Liquid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JNP6V6AI0U

Wikipedia

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
1,2-dioleoyl-sn-glycerophosphoethanolamine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphoethanolamines [GP02] -> Diacylglycerophosphoethanolamines [GP0201]

Dates

Modify: 2024-04-14
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11: Möuts A, Yamamoto T, Nyholm TKM, Murata M, Slotte JP. Nonlamellar-Phase-Promoting Colipids Enhance Segregation of Palmitoyl Ceramide in Fluid Bilayers. Biophys J. 2019 Apr 23;116(8):1507-1515. doi: 10.1016/j.bpj.2019.03.004. Epub 2019 Mar 19. PubMed PMID: 30940348; PubMed Central PMCID: PMC6486477.
12: Divya KP, Karthikeyan R, Sinduja B, Anancia Grace A, John SA, Hahn JH, Dharuman V. Carbon dots stabilized silver-lipid nano hybrids for sensitive label free DNA detection. Biosens Bioelectron. 2019 May 15;133:48-54. doi: 10.1016/j.bios.2019.03.027. Epub 2019 Mar 15. PubMed PMID: 30909012.
13: Rhys NH, Duffy IB, Sowden CL, Lorenz CD, McLain SE. On the hydration of DOPE in solution. J Chem Phys. 2019 Mar 21;150(11):115104. doi: 10.1063/1.5085736. PubMed PMID: 30902020.
14: Michel T, Link A, Abraham MK, Schlensak C, Peter K, Wendel HP, Wang X, Krajewski S. Generation of Cationic Nanoliposomes for the Efficient Delivery of In Vitro Transcribed Messenger RNA. J Vis Exp. 2019 Feb 1;(144). doi: 10.3791/58444. PubMed PMID: 30774119.
15: Moyá ML, López-López M, Lebrón JA, Ostos FJ, Pérez D, Camacho V, Beck I, Merino-Bohórquez V, Camean M, Madinabeitia N, López-Cornejo P. Preparation and Characterization of New Liposomes. Bactericidal Activity of Cefepime Encapsulated into Cationic Liposomes. Pharmaceutics. 2019 Feb 6;11(2). pii: E69. doi: 10.3390/pharmaceutics11020069. PubMed PMID: 30736367; PubMed Central PMCID: PMC6410124.
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